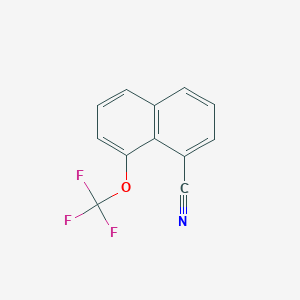
1-Cyano-8-(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-8-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of a cyano group (-CN) and a trifluoromethoxy group (-OCF3) attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-8-(trifluoromethoxy)naphthalene typically involves the introduction of the cyano and trifluoromethoxy groups onto the naphthalene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable naphthalene derivative is reacted with a trifluoromethoxy source and a cyanide source under specific conditions. For example, the reaction of 1-bromo-8-(trifluoromethoxy)naphthalene with sodium cyanide in the presence of a palladium catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyano-8-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate the reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-Cyano-8-(trifluoromethoxy)naphthalene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties
Mécanisme D'action
The mechanism by which 1-Cyano-8-(trifluoromethoxy)naphthalene exerts its effects depends on its specific application. For example, in biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
1-Cyanonaphthalene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
8-Trifluoromethoxynaphthalene:
Uniqueness: 1-Cyano-8-(trifluoromethoxy)naphthalene is unique due to the presence of both the cyano and trifluoromethoxy groups, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H6F3NO |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
8-(trifluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3NO/c13-12(14,15)17-10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-6H |
Clé InChI |
BCGZOHBGLWPBHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)



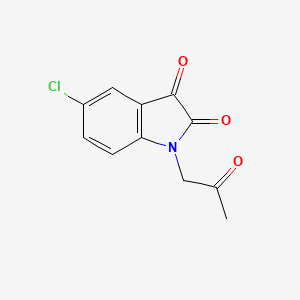
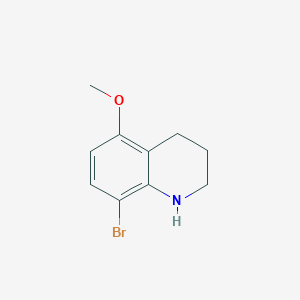
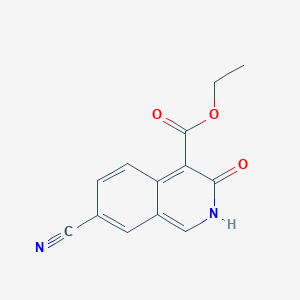
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)
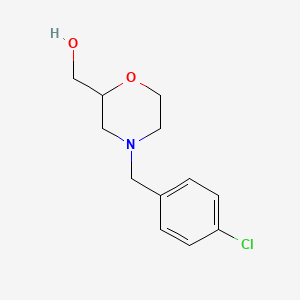

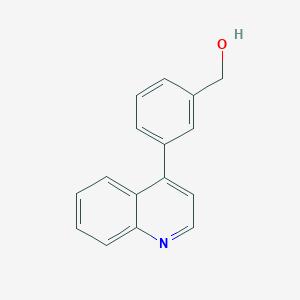
![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)


